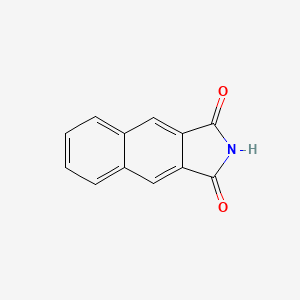

2,3-Naphthalenedicarboximide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzo[f]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13-11/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBPKBWAGSAZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319296 | |

| Record name | 2,3-Naphthalenedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4379-54-8 | |

| Record name | 4379-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Naphthalenedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Naphthalenedicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Naphthalenedicarboximide synthesis from 2,3-naphthalenedicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,3-naphthalenedicarboximide, a valuable scaffold in medicinal chemistry and materials science. This document details the synthetic pathway from 2,3-naphthalenedicarboxylic acid, including experimental protocols and relevant quantitative data.

Synthetic Strategy

The synthesis of this compound from 2,3-naphthalenedicarboxylic acid is most effectively achieved through a two-step process. The initial step involves the dehydration of the dicarboxylic acid to form the more reactive intermediate, 2,3-naphthalenedicarboxylic anhydride (B1165640). The subsequent step is the imidization of the anhydride using an appropriate nitrogen source, typically ammonia (B1221849) or a derivative thereof.

Experimental Protocols

Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Anhydride

The dehydration of 2,3-naphthalenedicarboxylic acid to its corresponding anhydride is a crucial first step. A general and effective method involves heating the dicarboxylic acid in the presence of a dehydrating agent.

Methodology:

-

Reagents and Materials:

-

2,3-Naphthalenedicarboxylic acid

-

Concentrated sulfuric acid (H₂SO₄) or acetic anhydride

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Filtration apparatus (Büchner funnel)

-

Drying oven

-

-

Procedure:

-

To a round-bottom flask, add 2,3-naphthalenedicarboxylic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid or an excess of acetic anhydride.

-

Equip the flask with a condenser and heat the mixture. The reaction temperature and time will vary depending on the chosen dehydrating agent. With acetic anhydride, refluxing for several hours is common.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If acetic anhydride is used, it can be removed under reduced pressure.

-

The crude anhydride is then collected by filtration, washed with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove impurities, and dried in an oven.

-

Step 2: Synthesis of this compound

The formation of the imide is achieved by reacting the 2,3-naphthalenedicarboxylic anhydride with an ammonia source. Aqueous ammonia is a common and effective reagent for this transformation.

Methodology:

-

Reagents and Materials:

-

2,3-Naphthalenedicarboxylic anhydride

-

Aqueous ammonia (e.g., 28-30% solution)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Filtration apparatus

-

Drying oven

-

-

Procedure:

-

Suspend 2,3-naphthalenedicarboxylic anhydride in water in a round-bottom flask.

-

Add an excess of aqueous ammonia to the suspension.

-

Heat the mixture to a moderate temperature (e.g., 70-90 °C) with stirring.

-

Maintain the temperature for a period of 1-3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product, this compound, is collected by filtration.

-

Wash the product with water to remove any unreacted ammonia and other water-soluble impurities.

-

Dry the purified this compound in an oven.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound and its precursor. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Anhydride Formation | 2,3-Naphthalenedicarboxylic acid | Acetic Anhydride | Reflux | 2-4 | >90 |

| 2. Imide Formation | 2,3-Naphthalenedicarboxylic anhydride | Aqueous Ammonia | 70-90 | 1-3 | 85-95 |

Biological Context: Naphthalimides as DNA Intercalators

While specific biological signaling pathways for the unsubstituted this compound are not extensively documented, the broader class of naphthalimides is well-known for its ability to interact with DNA. Many naphthalimide derivatives exhibit potent anti-cancer activity, which is often attributed to their function as DNA intercalators. This intercalation disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.

This guide provides a foundational understanding for the synthesis and potential biological relevance of this compound. Researchers are encouraged to consult the primary literature for more specific and optimized procedures tailored to their particular applications.

Spectroscopic Characterization of 2,3-Naphthalenedicarboximide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Naphthalenedicarboximide, a fluorescent molecule with applications in various scientific fields, including as a useful intermediate in the synthesis of dyes and other functional organic materials.[1][2][3] This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Fluorescence spectroscopy. Furthermore, it outlines the experimental protocols for these techniques and presents a logical workflow for the spectroscopic characterization of such compounds.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound and its closely related derivatives.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~ 8.0 - 8.5 | Aromatic protons on the naphthalene (B1677914) ring |

| ¹H NMR | ~ 11.0 | Imide N-H proton (broad singlet) |

| ¹³C NMR | ~ 125 - 135 | Aromatic carbons (CH and quaternary) |

| ¹³C NMR | ~ 165 - 170 | Carbonyl carbons (C=O) of the imide |

Note: Predicted values are based on data from related compounds such as 2,3-naphthalenedicarboxylic acid and other naphthalimide derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.[4][5][6]

Table 2: FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is characterized by the prominent absorption bands corresponding to the vibrations of its functional groups.

| Frequency Range (cm⁻¹) | Vibration Mode | Description |

| 3200 - 3000 | N-H stretch | Characteristic of the imide N-H bond. |

| 1710 - 1670 | C=O stretch (asymmetric) | Strong absorption typical for the carbonyl groups in the imide ring.[7][8] |

| 1680 - 1640 | C=O stretch (symmetric) | Another strong absorption from the imide carbonyls.[7][8] |

| 1600 - 1450 | C=C stretch | Aromatic ring vibrations. |

| 1390 - 1370 | C-N stretch | Imide C-N bond vibration.[8] |

Table 3: UV-Visible and Fluorescence Spectroscopic Data

This compound and its N-substituted derivatives exhibit distinct absorption and emission properties in the UV-visible region.

| Parameter | Value | Solvent/Conditions |

| UV-Vis Absorption (λ_max_) | ~ 255 nm, 340 nm, 355 nm | Acetonitrile (CH₃CN) |

| Fluorescence Emission (λ_em_) | ~ 385 nm | Acetonitrile (CH₃CN) |

| Fluorescence Quantum Yield (Φ_f_) | 0.24 - 0.26 | Acetonitrile (CH₃CN) |

| Fluorescence Lifetime (τ_f_) | ~ 8 ns | Acetonitrile (CH₃CN) |

Data is representative for N-alkyl-2,3-naphthalimides and may vary slightly for the parent compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment generally requires a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[11]

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For routine analysis, a concentration that gives an absorbance value between 0.1 and 1 is ideal.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[12]

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.[12]

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max_). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.[12][13]

Fluorescence Spectroscopy

Objective: To characterize the emission properties of the molecule upon electronic excitation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

-

Instrumentation: Use a spectrofluorometer.[14]

-

Data Acquisition:

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined by UV-Vis spectroscopy) and scan the emission monochromator over a range of longer wavelengths.[15]

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum.[14][15]

-

-

Quantum Yield and Lifetime Measurements (Advanced):

-

The fluorescence quantum yield can be determined relative to a well-characterized standard.

-

Fluorescence lifetime can be measured using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the literature detailing the precise signaling pathways modulated by this compound. Naphthalimide derivatives, in general, are known to possess a range of biological activities, including anticancer properties, often attributed to their ability to intercalate with DNA.[16] Some studies have explored their potential as fluorescent probes for cellular imaging. However, a definitive signaling pathway diagram for this compound cannot be constructed at this time due to a lack of specific research in this area. Future research may elucidate its interactions with biological targets and its impact on cellular signaling.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound.

Caption: A generalized workflow for investigating the biological activity of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jascoinc.com [jascoinc.com]

- 3. scbt.com [scbt.com]

- 4. 2,3-Naphthalenedicarboxylic acid(2169-87-1) 1H NMR spectrum [chemicalbook.com]

- 5. NAPHTHALENE-2,3-DICARBOXALDEHYDE(7149-49-7) 13C NMR spectrum [chemicalbook.com]

- 6. 2,3-NAPHTHALENEDICARBOXYLIC ACID DIMETHYL ESTER(13728-34-2) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. longdom.org [longdom.org]

- 13. ejournal.upi.edu [ejournal.upi.edu]

- 14. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 15. horiba.com [horiba.com]

- 16. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of N-substituted 2,3-Naphthalenedicarboximides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of N-substituted 2,3-naphthalenedicarboximides. These compounds are of significant interest due to their tunable fluorescence, environmental sensitivity, and potential applications in biological imaging, sensing, and as scaffolds in drug development. This document details their synthesis, experimental protocols for characterization, and a summary of their key photophysical parameters.

Introduction

N-substituted 2,3-naphthalenedicarboximides (also referred to as 2,3-naphthalimides) are a class of aromatic compounds characterized by a naphthalenedicarboximide core with a substituent attached to the imide nitrogen. The nature of this N-substituent, along with potential modifications to the naphthalene (B1677914) ring, plays a crucial role in determining the molecule's electronic and photophysical properties. These properties, including absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime, are fundamental to their application as fluorescent probes and materials. Their ability to interact with biological macromolecules, such as DNA, further expands their potential in the field of medicinal chemistry and chemical biology.

Synthesis of N-substituted 2,3-Naphthalenedicarboximides

The synthesis of N-substituted 2,3-naphthalenedicarboximides is typically achieved through a two-step process. The first step involves the preparation of the 2,3-naphthalenedicarboxylic anhydride (B1165640) precursor, followed by its reaction with a primary amine to yield the desired N-substituted imide.

Synthesis of 2,3-Naphthalenedicarboxylic Anhydride

A common route to 2,3-naphthalenedicarboxylic anhydride is through the oxidation of 2,3-dimethylnaphthalene (B165509).

Experimental Protocol:

-

Oxidation: 2,3-dimethylnaphthalene is oxidized using a strong oxidizing agent, such as sodium dichromate in water, under high temperature and pressure (e.g., 250°C in an autoclave).

-

Isolation of Dicarboxylic Acid: After the reaction, the autoclave is cooled, and the contents are transferred to a larger vessel. The solid chromium oxide is filtered off, and the filtrate containing the sodium salt of 2,3-naphthalenedicarboxylic acid is acidified with a strong acid like hydrochloric acid.

-

Purification: The precipitated 2,3-naphthalenedicarboxylic acid is collected by filtration, washed with water, and dried.

-

Anhydride Formation: The purified dicarboxylic acid is then dehydrated to form the anhydride, typically by heating.

Synthesis of N-substituted 2,3-Naphthalenedicarboximides

The final N-substituted product is synthesized by the condensation of 2,3-naphthalenedicarboxylic anhydride with a primary amine.

Experimental Protocol:

-

Reaction Setup: 2,3-naphthalenedicarboxylic anhydride and the desired primary amine (R-NH₂) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

Condensation: The reaction mixture is heated under reflux for several hours to facilitate the imidation reaction.

-

Isolation and Purification: Upon cooling, the N-substituted 2,3-naphthalenedicarboximide often precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and can be further purified by recrystallization.

dot

Caption: Synthetic pathway for N-substituted 2,3-naphthalenedicarboximides.

Experimental Protocols for Photophysical Characterization

The photophysical properties of N-substituted 2,3-naphthalenedicarboximides are primarily investigated using UV-Vis absorption and fluorescence spectroscopy.

dot

Caption: Workflow for characterizing photophysical properties.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which the molecule absorbs light and to calculate its molar extinction coefficient.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of the N-substituted this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration. Prepare a series of dilutions from the stock solution.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Measurement: Record the absorption spectra of the sample solutions at different concentrations. The absorbance should ideally be kept below 1.0 to ensure linearity.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has absorbed light.

Experimental Protocol:

-

Solution Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer.

-

Emission Spectrum: Set the excitation wavelength (usually at the λmax determined from the UV-Vis spectrum) and scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Experimental Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent (if possible) with closely matched absorbances at the same excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Experimental Protocol:

-

Instrument Setup: A TCSPC system with a pulsed light source (e.g., a laser diode or LED) and a sensitive detector is used.

-

Data Acquisition: The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.

-

Instrument Response Function (IRF): The temporal profile of the excitation pulse (IRF) is measured using a scattering solution.

-

Data Analysis: The fluorescence decay data is deconvoluted from the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τ).

Photophysical Data of N-substituted 2,3-Naphthalenedicarboximides

The photophysical properties of N-substituted 2,3-naphthalenedicarboximides are highly dependent on the nature of the N-substituent and the solvent polarity. The following tables summarize representative data for a series of N-aryl-2,3-naphthalenedicarboximides.

Table 1: Absorption and Emission Properties of N-Aryl-2,3-Naphthalenedicarboximides

| Compound | N-Aryl Substituent | Solvent | λmax, abs (nm) | λmax, em (nm) | Stokes Shift (cm⁻¹) |

| 1 | Phenyl | Cyclohexane | 340, 355 | 385 | 3600 |

| 2 | 4-Methoxyphenyl | Ethyl Acetate | 310 | 370, 520 (dual) | - |

| 3 | 2,4-Dimethoxyphenyl | Cyclohexane | 330 | 380, 530 (dual) | - |

| 4 | 4-Aminophenyl | Methanol | 340 | 550 | 12400 |

Data compiled from available literature. Dual emission is observed for some derivatives, indicating the presence of multiple emissive states, often related to intramolecular charge transfer (ICT).

Table 2: Fluorescence Quantum Yields and Lifetimes of N-substituted 2,3-Naphthalenedicarboximides

| Compound | N-Substituent | Solvent | ΦF | τ (ns) |

| 5 | Methyl | Acetonitrile | - | ~8.0 |

| 6 | Phenyl | Acetonitrile | 0.066 | 1.2 |

| 7 | 2',5'-di-tert-butylphenyl | Acetonitrile | - | - |

Quantitative data for a broad, consistent series of N-substituted 2,3-naphthalenedicarboximides is still an area of active research. The provided data illustrates general trends.

Applications in Drug Development and Research

The unique photophysical properties of N-substituted 2,3-naphthalenedicarboximides make them valuable tools in various research areas, including drug development.

Fluorescent Probes for Biomolecules

Their environmentally sensitive fluorescence makes them suitable as probes for hydrophobic pockets in proteins or for monitoring changes in local polarity. For instance, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) has been incorporated into peptides to act as a fluorescent reporter for receptor binding.[1]

DNA Intercalators and Binders

Naphthalimide derivatives have been shown to interact with DNA, primarily through intercalation between the base pairs. This interaction can be studied by monitoring changes in the fluorescence of the naphthalimide upon binding to DNA. The nature of the N-substituent can influence the binding affinity and mode. This property is being explored for the development of new anticancer agents and DNA-targeting probes.[2][3]

References

- 1. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic study on the interaction between naphthalimide-polyamine conjugates and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-dependent interactions of cationic naphthalimides and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 2,3-Naphthalenedicarboximide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboximide derivatives represent a significant class of compounds characterized by a rigid and planar naphthalimide core. This structural motif serves as a versatile scaffold for chemical modifications, enabling the synthesis of molecules with a wide array of photophysical and biological properties. For professionals in materials science and drug development, a deep understanding of the three-dimensional atomic arrangement of these derivatives is crucial. Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides the definitive data needed to establish robust structure-property and structure-activity relationships (SAR), which are foundational for the rational design of novel functional materials and targeted therapeutic agents.[1] This guide details the experimental protocols, data interpretation, and potential applications stemming from the crystal structure analysis of this important class of molecules.

Synthesis and Crystallization Protocols

The journey to analyzing a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthetic Protocol

The most common route for synthesizing N-substituted 2,3-naphthalenedicarboximides involves the condensation of 2,3-naphthalenedicarboxylic anhydride (B1165640) with a primary amine. The specific properties of the resulting derivative are largely dictated by the nature of the substituent (R-group) on the amine.

Experimental Steps:

-

Reaction Setup: 2,3-Naphthalenedicarboxylic anhydride and a primary amine (R-NH₂) are dissolved in a high-boiling polar solvent, such as glacial acetic acid or dimethylformamide (DMF).

-

Condensation: The mixture is heated to reflux for a period of 2 to 8 hours to drive the reaction to completion.

-

Isolation: Upon cooling, the solid product typically precipitates out of the solution. It is then collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to achieve the high purity required for crystallization.

Crystallization Methodologies

Obtaining a single crystal suitable for X-ray diffraction—ideally larger than 0.1 mm in all dimensions with no significant defects—is often the most challenging step.[1][2]

Common Techniques:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent over days or weeks can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a "poor" solvent (precipitant) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents.

X-ray Crystallography: From Crystal to Structure

Single-crystal X-ray diffraction is the definitive method for elucidating the atomic and molecular structure of a crystalline compound.[1] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[1][2]

Experimental and Computational Workflow

The process of determining a crystal structure involves several key stages, from data collection to structure refinement and validation.[2][3]

Caption: A generalized workflow for single-crystal X-ray structure determination.

Structural Data and Interpretation

The analysis of crystallographic data provides quantitative insights into the molecular geometry and intermolecular interactions that govern the solid-state packing.

Example Crystallographic Data

The following table presents representative crystallographic data for a this compound derivative, N-(1'-Phenyl-2'-hydroxyethyl)-2,3-naphthylenedicarboximide.[4]

| Parameter | Value | Reference |

| Empirical Formula | C₄₀H₃₀N₂O₆ | [4] |

| Formula Weight | 634.66 | [4] |

| Crystal System | Orthorhombic | [4] |

| Space Group | P2₁2₁2₁ | [4] |

| a (Å) | 11.5556(5) | [4] |

| b (Å) | 31.6552(12) | [4] |

| c (Å) | 8.5984(3) | [4] |

| α, β, γ (°) | 90, 90, 90 | [4] |

| Volume (ų) | 3145.2(11) | [4] |

| Z (Molecules/Unit Cell) | 4 | [4] |

| R₁ [I>2σ(I)] | 0.0337 | [4] |

| wR₂ [I>2σ(I)] | 0.0687 | [4] |

The R-factors (R₁ and wR₂) are indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values signify a better fit.

Application in Drug Development: Enzyme Inhibition

This compound derivatives are actively investigated in drug discovery for their potential to act as enzyme inhibitors.[5][6] Their rigid structure makes them suitable scaffolds for presenting functional groups that can interact with the active sites of enzymes, such as kinases, proteases, or metabolic enzymes like carbonic anhydrase and dipeptidyl peptidase-4 (DPP-4).[6][7]

For example, a derivative could be designed to act as a noncompetitive inhibitor of an enzyme critical to a disease pathway. Noncompetitive inhibitors bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.

Caption: Mechanism of a noncompetitive enzyme inhibitor.

The structural data obtained from crystallography is vital for understanding how these derivatives bind to their targets, revealing key interactions (e.g., hydrogen bonds, π-stacking) that can be optimized through further chemical modification to improve potency and selectivity. This structure-based drug design approach is a cornerstone of modern pharmaceutical development.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. sciencevivid.com [sciencevivid.com]

- 4. Synthesis and Crystal Structure of N-(1'-Phenyl-2'-hydroxyethyl)-2,3-naphthylenedicarboximide [crcu.jlu.edu.cn]

- 5. Novel Naphthalimide–Benzoic Acid Conjugates as Potential Apoptosis‐Inducing Agents: Design, Synthesis, and Biological Activity | Semantic Scholar [semanticscholar.org]

- 6. Benzo[4,5]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Naphthalenedicarboximide: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboximide, a heterocyclic compound featuring a planar naphthalene (B1677914) ring fused with a dicarboximide moiety, serves as a crucial building block in the realms of materials science and medicinal chemistry. Its rigid structure and electron-accepting nature impart unique photophysical and electronic properties, making it a valuable component in the design of high-performance polymers, organic semiconductors, and fluorescent probes.[1] Furthermore, the naphthalimide scaffold is a recognized pharmacophore, with numerous derivatives exhibiting potent biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on experimental details and data presentation for the scientific community.

Chemical Properties

This compound is a stable, solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 4379-54-8 | [1][2] |

| Molecular Formula | C₁₂H₇NO₂ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 273-276 °C | [1][3] |

| Boiling Point | Not available (likely decomposes) | |

| Density (Predicted) | 1.391 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.61 ± 0.20 | [3] |

| Solubility | Soluble in dichloromethane, DMF, chloroform |

Table 1: Physicochemical Properties of this compound

Spectroscopic Properties

The photophysical properties of naphthalimide derivatives are of significant interest. This compound and its N-substituted analogs exhibit fluorescence, typically with absorption maxima in the ultraviolet region and emission in the violet-blue region of the spectrum. The exact wavelengths are influenced by the solvent and any substituents on the imide nitrogen.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dimethylnaphthalene (B165509). The first step involves the oxidation of the methyl groups to form 2,3-naphthalenedicarboxylic acid, which is then converted to the corresponding imide.

Experimental Protocol: Synthesis of 2,3-Naphthalenedicarboxylic Acid

This procedure is adapted from a well-established method for the oxidation of alkylarenes.[4]

Materials:

-

2,3-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Water

-

6N Hydrochloric acid

Procedure:

-

In a high-pressure autoclave, charge 2,3-dimethylnaphthalene (1.0 mole), sodium dichromate dihydrate (2.5 moles), and water.

-

Seal the autoclave and heat to 250°C with continuous stirring or shaking for 18 hours.

-

Cool the autoclave to room temperature while continuing agitation.

-

Carefully release the pressure and open the autoclave.

-

Transfer the contents to a large beaker, rinsing the autoclave with hot water to ensure complete transfer.

-

Filter the hot mixture through a Büchner funnel to remove the green chromium oxide precipitate. Wash the precipitate with warm water until the filtrate runs clear.

-

Combine the filtrates and acidify with 6N hydrochloric acid to a pH of approximately 1.

-

Allow the mixture to cool to room temperature overnight to facilitate the precipitation of 2,3-naphthalenedicarboxylic acid.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is colorless, and dry in a vacuum oven at 50°C.

Caption: Workflow for the synthesis of 2,3-naphthalenedicarboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of the dicarboxylic acid to the imide using urea (B33335) as the nitrogen source, a common method for imide synthesis.[5][6]

Materials:

-

2,3-Naphthalenedicarboxylic acid

-

Urea

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Thoroughly grind a mixture of 2,3-naphthalenedicarboxylic acid (1.0 mole) and urea (2.0 moles) in a mortar and pestle.

-

Transfer the powdered mixture to a round-bottom flask equipped with a condenser.

-

Heat the mixture in an oil bath to 130-140°C. The mixture will melt and evolve gas.

-

Continue heating for 2-3 hours, or until the gas evolution ceases and the reaction mixture solidifies.

-

Cool the flask to room temperature.

-

Add water to the solid mass to break it up and dissolve any unreacted urea.

-

Collect the crude this compound by vacuum filtration and wash with water.

-

Recrystallize the crude product from hot ethanol to obtain purified, needle-like crystals.

Caption: Workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

The naphthalimide scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting significant biological activities. While research on the unsubstituted this compound is less extensive than its N-substituted counterparts, the core structure is known to be a DNA intercalator and can influence various cellular processes.

Cell Cycle Arrest

Several naphthalimide derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase.[7][8] This is often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. The ATM-Chk2 signaling pathway has been identified as a key mediator of this G2 arrest in response to some naphthalimides.[7]

Induction of Apoptosis

Naphthalimide-based compounds are known to induce apoptosis in various cancer cell lines.[8][9] The mechanisms of apoptosis induction can be multifaceted and may involve:

-

Activation of the p53 pathway: Some naphthalimides can stabilize and activate the p53 tumor suppressor protein, leading to the transcription of pro-apoptotic genes.[9]

-

Mitochondrial pathway: The release of cytochrome c from the mitochondria is a key event in the intrinsic apoptotic pathway and has been observed following treatment with certain naphthalimide derivatives.[9]

Aryl Hydrocarbon Receptor (AHR) Pathway

A notable study on a 2-(2-aminophenyl)-substituted 1,8-naphthalimide (B145957) analogue revealed its potent and selective anticancer activity in breast cancer cells is mediated through the aryl hydrocarbon receptor (AHR) pathway.[10] Activation of AHR led to the induction of CYP1 metabolizing enzymes, DNA damage, and subsequent cell cycle arrest and apoptosis.[10] This suggests that the naphthalimide core can be tailored to target specific signaling pathways for therapeutic benefit.

Caption: Simplified diagram of potential signaling pathways affected by naphthalimide derivatives.

Conclusion

This compound is a versatile chemical entity with a rich profile of chemical and physical properties that make it a valuable precursor in materials science and drug discovery. Its synthesis from readily available starting materials is straightforward. The biological activities exhibited by its derivatives highlight the potential of the naphthalimide scaffold as a template for the design of novel therapeutic agents. Further investigation into the specific biological targets and signaling pathways of the parent this compound is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation of technical information to aid researchers in their exploration of this fascinating molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:4379-54-8 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 4379-54-8 [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.org [mdpi.org]

- 6. Phthalimide synthesis – PierpaLab [pierpalab.com]

- 7. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. B1, a novel naphthalimide-based DNA intercalator, induces cell cycle arrest and apoptosis in HeLa cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel naphthalimide that selectively targets breast cancer via the arylhydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2,3-Naphthalenedicarboximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Naphthalenedicarboximide in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values.

Core Concepts and Qualitative Solubility

This compound is a rigid, planar molecule. Its solubility is influenced by the strong intermolecular hydrogen bonding and π-π stacking interactions. Generally, it is expected to be sparingly soluble in nonpolar solvents and more soluble in polar aprotic solvents that can disrupt these intermolecular forces.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. The following table summarizes the qualitative solubility information gathered from studies on analogous compounds. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine precise solubility values for their specific applications.

| Solvent | Chemical Class | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally considered a good solvent for related imides. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Generally considered a good solvent for related imides. |

| Chloroform (CHCl₃) | Chlorinated | Often used as a solvent for naphthalimides. |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Often used as a solvent for naphthalimides. |

| Toluene | Aromatic Hydrocarbon | Expected to have lower solubility compared to polar aprotic solvents. |

| Hexane | Aliphatic Hydrocarbon | Expected to be poorly soluble. |

| Methanol | Polar Protic | Expected to have limited solubility due to strong solvent-solvent hydrogen bonding. |

| Water | Polar Protic | Expected to be poorly soluble. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the solubility of this compound in a given organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is robust and widely accepted.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an elevated temperature (below the decomposition temperature of the compound) may be necessary.

-

Once the solvent is completely removed, place the flask in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator and weigh it on an analytical balance.

-

3. Calculation of Solubility:

The solubility (S) can be calculated using the following formula:

S (g/L) = (m₂ - m₁) / V

Where:

-

m₁ is the mass of the empty volumetric flask (g).

-

m₂ is the mass of the volumetric flask with the dried solute (g).

-

V is the volume of the filtered saturated solution (L).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Caption: Experimental workflow for solubility determination.

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculations of 2,3-Naphthalenedicarboximide's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational methodologies used to elucidate the electronic structure of 2,3-Naphthalenedicarboximide. While direct and extensive research on the electronic properties of this compound is limited, this document synthesizes findings from studies on closely related naphthalimide derivatives to provide a robust framework for understanding its behavior at a molecular level. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge to model, interpret, and potentially exploit the electronic characteristics of this compound and its analogues.

Core Concepts in Electronic Structure Calculation

The electronic structure of a molecule dictates its chemical reactivity, optical properties, and potential for intermolecular interactions—key factors in drug design and materials science. Theoretical calculations, primarily rooted in quantum mechanics, offer a powerful lens to probe these characteristics. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most prevalent and effective methods for studying the electronic properties of organic molecules like this compound.

DFT calculations focus on determining the electron density of a system to derive its energy and other properties. This approach is computationally more tractable than traditional wave function-based methods, making it suitable for molecules of pharmaceutical interest. Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electronic excitation properties.

TD-DFT is employed to investigate the excited states of molecules, providing insights into their absorption and emission spectra. This is particularly valuable for understanding the photophysical behavior of compounds, a crucial aspect for applications in bio-imaging and photodynamic therapy.

Computational Methodologies for Naphthalimide Derivatives

Due to the scarcity of literature focused specifically on this compound, this section outlines the computational protocols successfully applied to analogous naphthalimide structures. These methodologies provide a validated starting point for future theoretical investigations of the target molecule.

A common computational workflow for analyzing the electronic structure of naphthalimide derivatives is depicted below.

Caption: A general workflow for the computational analysis of the electronic structure of organic molecules.

Recommended Computational Protocols

The following table summarizes the levels of theory (functionals and basis sets) that have been effectively used in the study of naphthalimide derivatives and are recommended for investigating this compound.

| Parameter | Computational Method | Functional | Basis Set | Solvent Model | Reference Application |

| Geometry Optimization | DFT | B3LYP | 6-31G(d,p) or 6-311+G(d,p) | PCM (Polarizable Continuum Model) | Ground state structure of naphthalimide derivatives[1][2] |

| Vibrational Frequencies | DFT | B3LYP | 6-31+G(d,p) | PCM | Confirmation of true energy minima for 2,3-naphthalenediol[3] |

| Electronic Properties (HOMO/LUMO) | DFT | B3LYP, PBE0, M06 | 6-311+G(d,p) | PCM | Redox properties and electronic transitions of naphthalimides[1][4] |

| Excited States (Absorption/Emission) | TD-DFT | CAM-B3LYP, PBE0, B3LYP | 6-311+G(d,p) | PCM | Spectroscopic properties of naphthalimide derivatives[5] |

Expected Electronic and Spectroscopic Properties

Based on the analysis of related compounds, several key electronic and spectroscopic features can be anticipated for this compound.

Frontier Molecular Orbitals

The electronic properties are largely governed by the frontier molecular orbitals, HOMO and LUMO. For naphthalimide systems, the HOMO is typically localized on the naphthalene (B1677914) ring system, exhibiting π-character. The LUMO, conversely, is often distributed over the electron-withdrawing dicarboximide moiety. The energy difference between these orbitals (the HOMO-LUMO gap) is expected to be in the range of 3-4 eV, characteristic of a stable organic molecule with potential for fluorescence.

UV-Visible Absorption

TD-DFT calculations on similar naphthalimide structures predict strong electronic transitions in the UV-A and near-visible regions. The primary absorption bands are generally attributed to π → π* transitions within the naphthalene core. The position and intensity of these bands are sensitive to substitution on the imide nitrogen and the aromatic core. For the unsubstituted this compound, a primary absorption maximum (λmax) is expected to be in the range of 300-350 nm.

Synthesis of this compound Derivatives

The synthesis of naphthalimide derivatives is well-established, typically involving the condensation of a naphthalic anhydride (B1165640) with a primary amine. A generalized synthetic pathway for N-substituted 2,3-naphthalenedicarboximides is illustrated below.

Caption: A generalized scheme for the synthesis of N-substituted 2,3-naphthalenedicarboximides.

This synthetic versatility allows for the fine-tuning of the electronic and photophysical properties of the this compound core by introducing various functional groups (R) on the imide nitrogen.

Conclusion and Future Directions

While this guide provides a comprehensive overview based on existing literature for related compounds, dedicated theoretical and experimental studies on this compound are essential for a precise understanding of its electronic structure. Future research should focus on:

-

Detailed DFT and TD-DFT studies specifically on this compound and its derivatives to accurately determine their electronic and photophysical properties.

-

Synthesis and experimental characterization (UV-Vis, fluorescence spectroscopy, cyclic voltammetry) to validate the theoretical predictions.

-

Investigation of intermolecular interactions through computational modeling to explore its potential in forming supramolecular structures or binding to biological targets.

By combining robust computational methodologies with experimental validation, the full potential of this compound and its derivatives in drug development and materials science can be unlocked. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy (FT-IR and FT-Raman) investigation, and hybrid computational (HF and DFT) analysis on the structure of 2,3-naphthalenediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Properties of 2,3-Naphthalenedicarboximide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core electrochemical properties of N-aryl-2,3-naphthalenedicarboximide derivatives, a class of compounds with significant potential in organic electronics and drug development. While experimental data on the unsubstituted 2,3-naphthalenedicarboximide is not extensively available in peer-reviewed literature, this guide focuses on its N-aryl substituted analogs, for which electrochemical data has been characterized in the context of their application in organic light-emitting diodes (OLEDs).

Core Electrochemical Data

The electrochemical characteristics of N-aryl-2,3-naphthalenedicarboximides are crucial for understanding their behavior in electronic devices and biological systems. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, determined through cyclic voltammetry, are key parameters that dictate their electron-donating and electron-accepting capabilities.

A study on a series of N-aryl-2,3-naphthalimides, where the N-aryl group is substituted with chloro, fluoro, and methoxy (B1213986) groups, provides valuable insights into their electronic properties. The molecular energy levels (HOMO and LUMO) of these compounds were measured by cyclic voltammetry.[1] The band gaps were also determined using both electrochemical and optical methods.[1]

Below is a summary of the electrochemical data for these derivatives.

| Compound | Substituent on N-Aryl Ring | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| N-(4-chlorophenyl)-2,3-naphthalimide | 4-Chloro | -6.02 | -2.71 | 3.31 |

| N-(4-fluorophenyl)-2,3-naphthalimide | 4-Fluoro | -6.05 | -2.70 | 3.35 |

| N-(4-methoxyphenyl)-2,3-naphthalimide | 4-Methoxy | -5.81 | -2.67 | 3.14 |

| N-phenyl-2,3-naphthalimide | Unsubstituted Phenyl | -6.08 | -2.71 | 3.37 |

Data sourced from a 2017 study on N-aryl-2,3-naphthalimides for OLED applications.[1]

These values indicate that the HOMO and LUMO levels can be tuned by modifying the substituent on the N-aryl ring, which in turn affects the electrochemical band gap.[1] This tunability is a highly desirable feature for the rational design of molecules for specific applications in organic electronics.

Experimental Protocols

The electrochemical data presented above were obtained using cyclic voltammetry (CV), a standard and powerful technique for characterizing the redox properties of chemical compounds. While the specific experimental details for the N-aryl-2,3-naphthalimides are detailed in the source publication, a general protocol for such a measurement is provided below.

General Protocol for Cyclic Voltammetry of Naphthalimide Derivatives

Objective: To determine the oxidation and reduction potentials of a naphthalimide derivative and to estimate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Inert gas (Argon or Nitrogen) for deaeration

-

Electrochemical-grade solvent (e.g., Dichloromethane, Acetonitrile)

-

Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

-

The naphthalimide derivative to be analyzed

-

Ferrocene (B1249389) (for internal calibration)

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.

-

Preparation of the Analyte Solution: Dissolve a small, known concentration of the naphthalimide derivative (typically in the millimolar range) in the electrolyte solution.

-

Deaeration: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to ensure a clean and reproducible surface, then rinse with the solvent and dry.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deaerated analyte solution. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to a range that is expected to encompass the redox events of the compound.

-

Apply a potential sweep at a defined scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential. Multiple cycles are typically run to ensure stability.

-

-

Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to reference the measured potentials.

-

Data Analysis:

-

Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the cyclic voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is the difference between the LUMO and HOMO energy levels.

-

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Logical Relationship of Electrochemical Properties

Caption: Relationship between experimental measurements and derived electrochemical properties.

Experimental Workflow for Cyclic Voltammetry

Caption: Step-by-step workflow for a cyclic voltammetry experiment.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,3-Naphthalenedicarboximide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2,3-Naphthalenedicarboximide, a crucial molecule in the development of high-performance polymers, fluorescent dyes, and pharmaceutical compounds. Understanding its thermal stability and decomposition pathways is paramount for its application in processes requiring thermal processing and for ensuring the stability of final products.

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its use in various applications. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the parent this compound are not extensively available in public literature, data from its derivatives provide valuable insights into its expected thermal behavior.

Key Thermal Properties:

-

Melting Point: this compound has a reported melting point in the range of 273-276 °C.

-

Decomposition of Derivatives: Studies on various naphthalimide derivatives have shown that thermal decomposition generally begins at temperatures above 280 °C. For a series of N-hexyl-1,8-naphthalimide derivatives, the onset of thermal decomposition (T5, temperature at 5% weight loss) was observed in the range of 283–372 °C.[1][2] Another study on 3-imino-1,8-naphthalimide derivatives reported thermal decomposition occurring above 280 °C.

Data Summary from Naphthalimide Derivatives:

The following table summarizes thermal data obtained from various substituted naphthalimide derivatives, which can be used as a reference to estimate the thermal properties of this compound. It is important to note that substituents can significantly influence thermal stability.

| Compound Type | Onset Decomposition Temp. (T₅, °C) | Melting Temperature (Tm, °C) | Reference |

| N-hexyl-1,8-naphthalimide derivatives | 283 - 372 | 132 - 182 | [1][2] |

| 3-imino-1,8-naphthalimide derivatives | > 280 | 120 - 164 |

Note: This data is for substituted derivatives and should be used as an estimation for the unsubstituted this compound. Experimental verification is recommended.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum crucible.

-

Instrument Setup:

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. An oxidizing atmosphere (e.g., air) can also be used to study combustion properties.

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset of decomposition is determined from the temperature at which significant mass loss begins. The temperatures at which 5% (T₅) and 10% (T₁₀) mass loss occur are often reported as indicators of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated differential scanning calorimeter.

-

Temperature Program: A common method involves a heat-cool-heat cycle. For example, the sample is heated from ambient temperature to a temperature above its melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min), then cooled back to ambient temperature, and then reheated. This helps to remove any thermal history of the sample.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The melting point is typically taken as the onset or peak temperature of the melting endotherm.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway for this compound.

This proposed pathway suggests an initial homolytic cleavage of the N-H or C-N bonds in the imide ring upon heating, followed by decarboxylation and subsequent fragmentation of the naphthalene ring structure, leading to the formation of volatile products and a stable char residue.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

This workflow outlines the systematic approach from sample preparation to detailed analysis of thermal stability and decomposition products, culminating in the elucidation of the decomposition mechanism. This comprehensive analysis is essential for the effective and safe use of this compound in its various applications.

References

Discovering Novel Derivatives of 2,3-Naphthalenedicarboximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalimide scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives of the 1,8-naphthalimide (B145957) isomer demonstrating significant potential as therapeutic agents. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, primarily attributed to their ability to intercalate with DNA and modulate the activity of key cellular enzymes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

While the 1,8-isomer has been extensively studied, the 2,3-naphthalenedicarboximide core represents a relatively unexplored area with significant potential for the discovery of novel therapeutic agents and biological probes. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives and explores their potential applications, drawing parallels with the well-established biological activities of their 1,8-isomers to underscore the rationale for further investigation into this promising scaffold.

Synthesis of this compound Derivatives

A practical and efficient approach for the synthesis of fluorescent 2,3-naphthalimide derivatives has been developed, utilizing an intramolecular didehydro-Diels–Alder reaction.[17] This method offers a wide substrate scope and good functional group tolerance, proceeding efficiently at room temperature.[17]

Experimental Protocol: Synthesis via Intramolecular Didehydro-Diels–Alder Reaction

This protocol is based on the work of Chen et al. (2021).[17]

Step 1: Synthesis of the Diyne Precursor

-

To a solution of a substituted aniline (B41778) (1.0 equiv.) in an appropriate solvent (e.g., THF), add a suitable base (e.g., triethylamine, 2.5 equiv.).

-

Cool the mixture to 0 °C and add a solution of an activated alkyne (e.g., ethyl propiolate, 2.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the diyne precursor.

Step 2: Intramolecular Didehydro-Diels–Alder Cyclization

-

Dissolve the diyne precursor (1.0 equiv.) in a suitable solvent (e.g., toluene).

-

Add a catalyst (e.g., a rhodium or palladium complex, 0.05 equiv.) to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound derivative.

Workflow for the Synthesis of this compound Derivatives

Caption: General workflow for the two-step synthesis of this compound derivatives.

Applications of this compound Derivatives

While the therapeutic potential of this compound derivatives is still under active investigation, a notable application has emerged in the field of fluorescent probes for biological imaging.

Fluorescent Probes

The this compound scaffold can be functionalized to create environmentally sensitive fluorophores. A prominent example is 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which exhibits low quantum yield in aqueous solutions but becomes highly fluorescent in nonpolar environments, such as when bound to hydrophobic sites in proteins or membranes.[18] This property makes it a valuable tool for studying biological processes like protein-protein interactions and receptor binding.[18]

Comparative Biological Activities of Naphthalimide Isomers

To highlight the potential of the this compound scaffold, it is instructive to review the well-documented biological activities of the isomeric 1,8-naphthalimides. These derivatives have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous 1,8-naphthalimide derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[2][3][4][6][7][8][9][13][16] The primary mechanism of action is believed to be DNA intercalation, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[1][4][15] Some derivatives also act as topoisomerase II inhibitors.[8]

Table 1: Selected 1,8-Naphthalimide Derivatives with Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalimide-Diamine Conjugates | HCT116 | Varies (e.g., 7f) | [4] |

| Piperidine-modified Naphthalimides | HeLa, SGC-7901, A549 | 0.73 - 6.80 | [6] |

| N-Mustard Naphthalimides | HCT-116, PC-3, U87 MG, Hep G2, SK-OV-3 | Varies | [7] |

| Naphthalimide-Benzothiazole Conjugates | A549, MCF7, HeLa | 0.14 - 8.59 | [8] |

| 1,2,3-Triazolo-naphthalimide Conjugates | A549 | 7.6 | [16] |

Antimicrobial Activity

Derivatives of 1,8-naphthalimide have also been investigated for their antimicrobial properties. These compounds have shown activity against a variety of bacterial and fungal pathogens, including multidrug-resistant strains.[5][10][11][12][15]

Table 2: Selected 1,8-Naphthalimide Derivatives with Antimicrobial Activity

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Naphthalimide-Thiourea Derivatives | Staphylococcus aureus (MRSA) | 0.03 - 8 | [5][12] |

| Naphthalimide-Thiourea Derivatives | Mycobacterium tuberculosis | 2 - 64 | [5][12] |

| 1,2,3-Triazole-derived Naphthalimides | Escherichia coli | Potent | [15] |

| Naphthalimide Aminothiazoles | Acinetobacter baumannii | 8 | [11] |